molecular formula C17H17FN4O B2525092 N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097868-61-4

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine

Cat. No.: B2525092
CAS No.: 2097868-61-4
M. Wt: 312.348
InChI Key: XMYALMGOBDFABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorophenyl group, a cyclopropane ring, an azetidine ring, and a pyrimidine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction using a suitable alkene and a diazo compound in the presence of a catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate cyclopropane derivative.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a ring-closing reaction involving a suitable amine and a halogenated precursor.

    Coupling with Pyrimidine: The final step involves coupling the azetidine derivative with a pyrimidine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine
  • 1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Uniqueness

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine is unique due to its specific combination of structural features, including the fluorophenyl group, cyclopropane ring, azetidine ring, and pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c18-13-3-1-12(2-4-13)17(6-7-17)16(23)22-9-14(10-22)21-15-5-8-19-11-20-15/h1-5,8,11,14H,6-7,9-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYALMGOBDFABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.